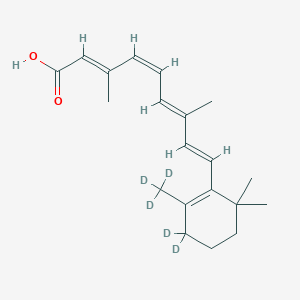
N-Arachidonyldopamine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Arachidonyldopamine-d8 is a deuterium-labeled analog of N-Arachidonyldopamine, an endocannabinoid that acts as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . This compound is used primarily in scientific research to study the biological and chemical properties of N-Arachidonyldopamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonyldopamine-d8 involves the incorporation of deuterium atoms into the N-Arachidonyldopamine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of Deuterated Precursors: Deuterated fatty acids and dopamine are prepared using deuterated reagents.
Coupling Reaction: The deuterated fatty acid is coupled with deuterated dopamine under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Arachidonyldopamine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Arachidonyldopamine-d8 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard for the quantification of N-Arachidonyldopamine in analytical chemistry.
Industry: The compound is used in the development of novel therapeutic strategies and drug formulations.
Wirkmechanismus
N-Arachidonyldopamine-d8 exerts its effects by acting as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . The molecular targets and pathways involved include:
Cannabinoid Receptor 1: Activation of this receptor modulates various physiological processes, including pain perception and inflammation.
Transient Receptor Potential Vanilloid 1 Ion Channel: Activation of this ion channel leads to the modulation of pain and temperature sensation.
Vergleich Mit ähnlichen Verbindungen
N-Arachidonyldopamine-d8 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
N-Arachidonyldopamine: The non-deuterated analog that shares similar biological activities.
N-Docosahexaenoyl Dopamine: Another N-acyl dopamine with similar receptor interactions.
N-Oleoyldopamine: A related compound with distinct fatty acid chains and biological activities.
This compound stands out due to its use in precise quantification and analytical studies, providing valuable insights into the biological and chemical properties of N-Arachidonyldopamine.
Eigenschaften
Molekularformel |
C28H41NO3 |
|---|---|
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI-Schlüssel |
MVVPIAAVGAWJNQ-VLPMGVFDSA-N |
Isomerische SMILES |
[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




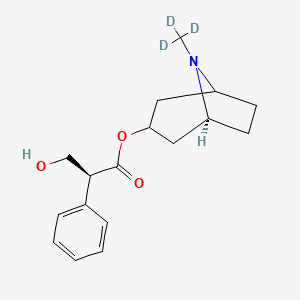

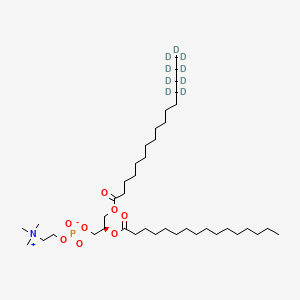
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
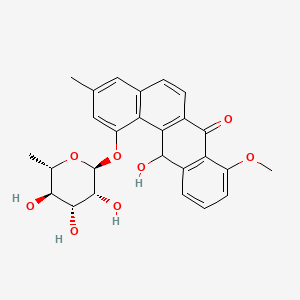
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
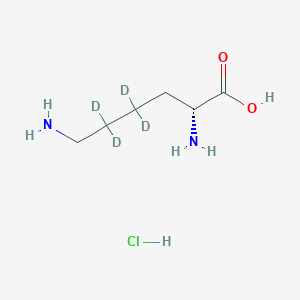

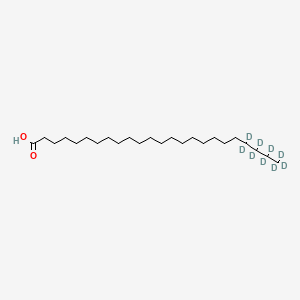

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
